Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- is a complex organic compound with a unique structure that includes an acetamido group, a butyl chain, and a prop-2-ynyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of advanced catalysts and green chemistry principles is often emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or related derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
Uniqueness
Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- is unique due to its specific structural features, such as the prop-2-ynyl group, which may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives .
This detailed overview highlights the significance of Benzamide, 5-acetamido-N-butyl-2-(prop-2-ynyl)- in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
73664-65-0 |
---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
5-acetamido-N-butyl-2-prop-2-ynylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-6-10-17-16(20)15-11-14(18-12(3)19)9-8-13(15)7-5-2/h2,8-9,11H,4,6-7,10H2,1,3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
VYMLFKJXQVPAKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.